![molecular formula C20H19ClN6O3S B12363890 (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4R,5S)-4-(2-((5-Chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, designated MRS5980, is a potent and selective agonist of the human A₃ adenosine receptor (A3AR). Its pharmacological profile includes:
- Chemical Formula: C₂₀H₁₉ClN₆O₃S
- Molecular Weight: 458.92 g/mol
- Binding Affinity: Ki = 0.70 ± 0.11 nM (human A3AR); Ki = 36 ± 5 nM (mouse A3AR) . MRS5980 is characterized by a bicyclo[3.1.0]hexane core, a 5-chlorothiophen-2-yl ethynyl substituent, and a methylcarboxamide group.
Preparation Methods
The synthesis of MRS 5980 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic framework, which is a key feature of MRS 5980.
Functional group modifications: Introduction of the arylethynyl group and other substituents to enhance receptor affinity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for MRS 5980 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
MRS 5980 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This involves replacing one functional group with another, which can be used to introduce new properties or enhance existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the core structure or functional groups of MRS 5980.
Scientific Research Applications
Adenosine Receptor Modulation
MRS5980 is primarily studied for its role as a selective agonist of the A3 adenosine receptor. Research indicates that it has over 10,000-fold greater affinity for hA3AR compared to other adenosine receptors, making it a valuable tool for studying the receptor's physiological and pathological roles .
Case Studies
- Neuropathic Pain Management : In vivo studies have demonstrated that MRS5980 can effectively reduce neuropathic pain through its action on adenosine receptors, providing insights into potential therapies for chronic pain conditions .
- Dopamine Transporter Interaction : MRS5980 has also shown to inhibit dopamine uptake, suggesting its potential utility in treating disorders related to dopamine dysregulation, such as Parkinson's disease .
Scaffold Repurposing
The compound's bicyclic structure allows for systematic substitution and modification, which can lead to the development of new derivatives with enhanced pharmacological properties. This approach has been utilized in creating various nucleoside analogs that target different receptors beyond the adenosine receptors .
Anticancer Potential
Emerging research suggests that compounds similar to MRS5980 may exhibit anticancer properties by modulating tumor microenvironments through adenosine signaling pathways. The ability to selectively target A3 receptors could lead to reduced tumor growth and improved patient outcomes in certain cancers .
Affinity Data for MRS5980
Receptor Type | Affinity (K_i) | Effect on Binding |
---|---|---|
hA3AR | 0.70 nM | Agonist |
hA1AR | >10 µM | No significant effect |
hA2AAR | >10 µM | No significant effect |
hA2BAR | >10 µM | No significant effect |
Pharmacological Effects
Effect Type | Observed Outcome |
---|---|
Pain Reduction | Significant reduction in neuropathic pain |
Dopamine Uptake Inhibition | IC50 = 253 nM |
Antitumor Activity | Potential modulation of tumor growth |
Mechanism of Action
MRS 5980 exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is a G protein-coupled receptor that, when activated, can inhibit neuronal voltage-dependent calcium currents, reducing pain signaling. Additionally, activation of the A3 adenosine receptor can modulate immune responses, reducing inflammation and tissue injury . The molecular targets and pathways involved include the inhibition of calcium channels and modulation of immune cell activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Purine and Ethynyl Substituents
MRS5980 belongs to a class of bicyclohexane-based nucleosides optimized for A3AR selectivity. Key analogs and their structural variations include:
Key Observations :
- The 5-chlorothiophen-2-yl group in MRS5980 confers superior A3AR affinity compared to phenyl or fluorophenyl substituents in analogs (e.g., Compounds 29–32) .
- Substitutions at the 6-position of the purine ring (e.g., methylamino vs. benzylamino) influence receptor selectivity and pharmacokinetics.
Modifications in the Bicyclohexane Carboxamide Group
Ester and carboxamide variations alter solubility and bioavailability:
Key Observations :
- The N-methylcarboxamide in MRS5980 balances receptor binding and metabolic stability compared to ester derivatives .
- Longer alkyl chains (e.g., butyl in Compound 16) may enhance membrane permeability but reduce aqueous solubility.
Pharmacological and Functional Comparisons
- Species Specificity : MRS5980 shows a 50-fold higher affinity for human A3AR (Ki = 0.7 nM) vs. mouse A3AR (Ki = 36 nM), a critical consideration for translational studies .
- Toxicity Profile : Computational predictions suggest low toxicity for MRS5980, whereas analogs with bulky substituents (e.g., adamantyl in Compound 35) may face metabolic challenges .
Implications for Drug Design
- Optimal Substituents : The 5-chlorothiophen-2-yl ethynyl group and N-methylcarboxamide are critical for A3AR selectivity and drug-like properties.
- Future Directions :
Biological Activity
The compound (1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including receptor interactions and pharmacological effects.
Chemical Structure and Properties
This compound can be characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative and a chlorothiophene moiety. The molecular formula is C27H29ClN5O4, and its molecular weight is approximately 500. The structural complexity suggests potential multi-target interactions in biological systems.
1. Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for various receptors:
Receptor Type | Binding Affinity (Ki) | Effect |
---|---|---|
A3 Adenosine Receptor | Low nanomolar range | Agonist activity observed |
Dopamine Transporter | Moderate | Enhances binding of [3H]methyl |
Other GPCRs | Variable | Potential multi-target effects |
The binding studies suggest that the compound acts primarily as an agonist at the A3 adenosine receptor, which is implicated in anti-inflammatory responses and neuroprotection .
2. Pharmacological Effects
In vitro studies have shown that the compound can modulate various biological pathways:
- Neuroprotective Effects : The compound has demonstrated protective effects in models of ischemia-reperfusion injury, suggesting potential applications in neurodegenerative diseases .
- Anti-inflammatory Activity : By activating the A3 receptor, it may reduce inflammation in various tissues .
3. Case Studies
A notable case study involved the administration of the compound in animal models to evaluate its efficacy in treating conditions related to neuroinflammation and oxidative stress. Results indicated a significant reduction in markers of inflammation and improved behavioral outcomes in treated subjects compared to controls.
The proposed mechanism involves the activation of the A3 adenosine receptor pathway, leading to downstream effects such as:
- Inhibition of pro-inflammatory cytokines
- Enhancement of neuroprotective signaling pathways
- Modulation of neurotransmitter release
These actions collectively contribute to the compound's therapeutic potential in conditions characterized by excessive inflammation or neuronal damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing bicyclo[3.1.0]hexane-carboxamide derivatives, and how are stereochemical centers controlled?
- Methodological Answer : The synthesis typically involves sequential coupling reactions, protection/deprotection of hydroxyl groups, and Sonogashira cross-coupling for introducing ethynyl substituents. For example, trifluoromethane sulfonic acid in methanol is used for deprotection of isopropylidene groups, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH gradients) . Stereochemical control is achieved through chiral starting materials and confirmed via ¹H NMR coupling constants (e.g., J = 5.2–6.4 Hz for axial/equatorial protons) and HRMS data .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.43–8.12 ppm for purine and thiophene rings) and diastereotopic hydroxyl protons (δ 4.08–5.06 ppm) .
- HRMS : Molecular ion ([M+H]⁺) matches calculated values (e.g., C₂₂H₂₃N₆O₃: 419.1832 calculated vs. 419.1818 observed) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What are common solubility challenges for bicyclo[3.1.0]hexane derivatives in biological assays, and how are they addressed?
- Methodological Answer : Low aqueous solubility due to the hydrophobic bicyclic core is mitigated by:
- Co-solvents : Use of DMSO (≤5% v/v) or cyclodextrin-based formulations.
- Prodrug strategies : Phosphate ester prodrugs (e.g., di-tert-butyl phosphate derivatives) improve solubility for in vivo studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 5-chlorothiophen-2-yl vs. 4-tert-butylphenyl) influence A₃ adenosine receptor binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl on thiophene) enhance binding via dipole interactions with receptor residues. Compare compound 22 (5-chlorothiophene, IC₅₀ = 12 nM) vs. compound 9 (phenyl, IC₅₀ = 89 nM) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict halogen bonding with Tyr271 in the receptor’s active site .
Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?
- Methodological Answer :
- 2D NMR : ROESY correlations distinguish axial vs. equatorial hydroxyl groups (e.g., cross-peaks between H-2 and H-4 protons confirm relative stereochemistry) .
- Chiral HPLC : Use of a Chiralpak IA column (hexane:isopropanol = 90:10) separates enantiomers with >99% ee .
Q. How are catalytic systems optimized for Sonogashira coupling in bicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Catalyst Screening : PdCl₂(PPh₃)₂/CuI systems in Et₃N/THF (70°C, 12 h) yield 80–85% product. Alternative catalysts (e.g., Pd(OAc)₂/XPhos) reduce side reactions .
- Kinetic Studies : In situ FTIR monitors alkyne consumption (νC≡C = 2100 cm⁻¹) to optimize reaction time .
Q. What computational methods predict metabolic stability of the 5-chlorothiophen-2-yl ethynyl group?
- Methodological Answer :
- In Silico Metabolism : CYP3A4/2D6 docking (Schrödinger Suite) identifies potential oxidation sites.
- Microsomal Assays : Human liver microsomes + NADPH quantify t₁/₂ (e.g., t₁/₂ = 45 min for dechlorination) .
Q. Experimental Design & Data Analysis
Q. How to design a stability study for the compound under physiological conditions?
- Methodological Answer :
- Buffer Solutions : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- LC-MS Analysis : Monitor parent ion depletion ([M+H]⁺) and metabolite formation (e.g., m/z shifts indicating hydroxylation) over 24 h .
Q. What statistical approaches are used to validate synthetic yield reproducibility?
- Methodological Answer :
Properties
Molecular Formula |
C20H19ClN6O3S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(methylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-22-17-13-18(26-12(25-17)6-4-9-3-5-11(21)31-9)27(8-24-13)14-10-7-20(10,19(30)23-2)16(29)15(14)28/h3,5,8,10,14-16,28-29H,7H2,1-2H3,(H,23,30)(H,22,25,26)/t10-,14-,15+,16+,20+/m1/s1 |
InChI Key |
RVLAHZAHALVQKF-AQPYCOETSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)[C@@H]4[C@H]5C[C@]5([C@H]([C@H]4O)O)C(=O)NC |
Canonical SMILES |
CNC1=C2C(=NC(=N1)C#CC3=CC=C(S3)Cl)N(C=N2)C4C5CC5(C(C4O)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.